![molecular formula C25H29N5OS B8195946 3-amino-N-[(2S)-6-(3,8-diazabicyclo[3.2.1]octan-3-yl)-1,2,3,4-tetrahydronaphthalen-2-yl]-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B8195946.png)

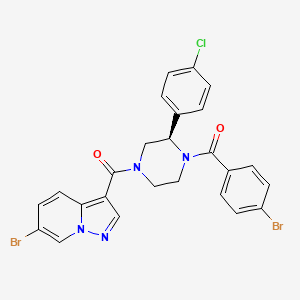

3-amino-N-[(2S)-6-(3,8-diazabicyclo[3.2.1]octan-3-yl)-1,2,3,4-tetrahydronaphthalen-2-yl]-6-methylthieno[2,3-b]pyridine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

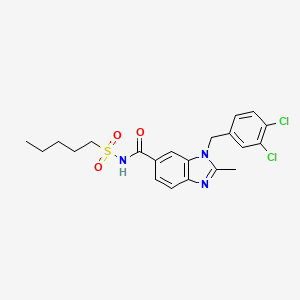

FT206 ist ein Carboxamid-Inhibitor der Ubiquitin-spezifischen Protease. Es ist eine Verbindung, die in der wissenschaftlichen Forschung, insbesondere in den Bereichen Biochemie und Krebsbiologie, ein großes Potenzial gezeigt hat. FT206 ist bekannt für seine Fähigkeit, die Ubiquitin-spezifische Protease 28 zu hemmen, die eine entscheidende Rolle bei der Stabilisierung von Onkoproteinen wie c-MYC, c-JUN und Δp63 spielt .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

FT206 wird durch eine Reihe von chemischen Reaktionen unter Verwendung von Carboxamiden synthetisiert. Der spezifische Syntheseweg und die Reaktionsbedingungen sind im Patent WO 2020033707 A1, Beispiel 11-1, detailliert beschrieben . Die Synthese umfasst die Verwendung verschiedener Reagenzien und Lösungsmittel unter sorgfältiger Kontrolle der Reaktionsbedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten.

Industrielle Produktionsmethoden

Die industrielle Produktion von FT206 beinhaltet die Hochskalierung des Laborsyntheseprozesses. Dies beinhaltet die Optimierung der Reaktionsbedingungen, die Verwendung von Reagenzien in Industriequalität und den Einsatz von großtechnischen Reaktoren. Die Verbindung wird typischerweise in fester Form hergestellt und kann zur weiteren Verwendung in Lösungsmitteln wie Dimethylsulfoxid gelöst werden .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

FT206 is synthesized through a series of chemical reactions involving carboxamides. The specific synthetic route and reaction conditions are detailed in patent WO 2020033707 A1, example 11-1 . The synthesis involves the use of various reagents and solvents, with careful control of reaction conditions to ensure high purity and yield.

Industrial Production Methods

The industrial production of FT206 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors. The compound is typically produced in solid form and can be dissolved in solvents such as dimethyl sulfoxide for further use .

Analyse Chemischer Reaktionen

Arten von Reaktionen

FT206 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: FT206 kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, die zur Bildung von reduzierten Derivaten führen.

Substitution: FT206 kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen wie Temperatur, pH-Wert und Lösungsmittel werden sorgfältig kontrolliert, um die gewünschten Produkte zu erhalten .

Hauptsächlich gebildete Produkte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte und reduzierte Derivate von FT206 sowie substituierte Verbindungen mit verschiedenen funktionellen Gruppen. Diese Produkte können unterschiedliche biologische Aktivitäten und Eigenschaften haben .

Wissenschaftliche Forschungsanwendungen

FT206 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: FT206 wird als Werkzeugverbindung verwendet, um die Hemmung der Ubiquitin-spezifischen Protease 28 und ihre Auswirkungen auf die Proteinstabilität und den Proteinabbau zu untersuchen.

Biologie: Die Verbindung wird verwendet, um die Rolle der Ubiquitin-spezifischen Protease 28 in verschiedenen biologischen Prozessen zu untersuchen, darunter die Zellzyklusregulation und die Signaltransduktion.

Medizin: FT206 hat in der Krebsforschung, insbesondere bei der Behandlung von Plattenepithelkarzinomen der Lunge, Potenzial gezeigt. .

Wirkmechanismus

FT206 entfaltet seine Wirkung durch Hemmung der Ubiquitin-spezifischen Protease 28. Dieses Enzym ist für die Deubiquitinierung und Stabilisierung mehrerer Onkoproteine, darunter c-MYC, c-JUN und Δp63, verantwortlich. Durch die Hemmung dieses Enzyms führt FT206 zum Abbau dieser Onkoproteine, wodurch ihre Konzentration reduziert und das Tumorwachstum gehemmt wird . Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören das Ubiquitin-Proteasom-System und verschiedene Signalwege, die mit Zellproliferation und -überleben zusammenhängen .

Wirkmechanismus

FT206 exerts its effects by inhibiting ubiquitin-specific protease 28. This enzyme is responsible for the deubiquitination and stabilization of several oncoproteins, including c-MYC, c-JUN, and Δp63. By inhibiting this enzyme, FT206 leads to the degradation of these oncoproteins, thereby reducing their levels and inhibiting tumor growth . The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways related to cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

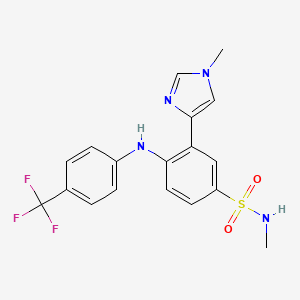

FT206 ist in seiner hohen Selektivität und Potenz als Inhibitor der Ubiquitin-spezifischen Protease 28 einzigartig. Zu ähnlichen Verbindungen gehören:

Vismodegib: Eine Verbindung, die die Ubiquitin-spezifische Protease 28 angreift und zur Behandlung von Darmkrebs eingesetzt wird.

FT206 zeichnet sich durch seine hohe Selektivität und Wirksamkeit bei niedrigen Konzentrationen aus, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und für potenzielle therapeutische Anwendungen macht .

Eigenschaften

IUPAC Name |

3-amino-N-[(2S)-6-(3,8-diazabicyclo[3.2.1]octan-3-yl)-1,2,3,4-tetrahydronaphthalen-2-yl]-6-methylthieno[2,3-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N5OS/c1-14-2-9-21-22(26)23(32-25(21)27-14)24(31)29-17-5-3-16-11-20(8-4-15(16)10-17)30-12-18-6-7-19(13-30)28-18/h2,4,8-9,11,17-19,28H,3,5-7,10,12-13,26H2,1H3,(H,29,31)/t17-,18?,19?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKKSCQGVUDMFY-VIQWUECVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=C(S2)C(=O)NC3CCC4=C(C3)C=CC(=C4)N5CC6CCC(C5)N6)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=C(C=C1)C(=C(S2)C(=O)N[C@H]3CCC4=C(C3)C=CC(=C4)N5CC6CCC(C5)N6)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-[[5-chloro-4-(naphthalen-2-ylamino)pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide](/img/structure/B8195952.png)